2-Chloro-1-((S)-3-methoxy-piperidin-1-yl)-ethanone
CAS No.:
Cat. No.: VC13461691
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClNO2 |
|---|---|
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | 2-chloro-1-[(3S)-3-methoxypiperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C8H14ClNO2/c1-12-7-3-2-4-10(6-7)8(11)5-9/h7H,2-6H2,1H3/t7-/m0/s1 |
| Standard InChI Key | JYUZRAHRJRKTSH-ZETCQYMHSA-N |
| Isomeric SMILES | CO[C@H]1CCCN(C1)C(=O)CCl |
| SMILES | COC1CCCN(C1)C(=O)CCl |
| Canonical SMILES | COC1CCCN(C1)C(=O)CCl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperidine ring with a methoxy group at the (S)-configured C3 position and a 2-chloroacetyl group at the N1 position. The stereochemistry is critical for its interactions with chiral biological targets. The IUPAC name is 2-chloro-1-[(3S)-3-methoxypiperidin-1-yl]ethanone, with the following key identifiers:
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Molecular Formula: C₈H₁₄ClNO₂
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SMILES: COC1CCCN(C1)C(=O)CCl
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InChIKey: JYUZRAHRJRKTSH-ZETCQYMHSA-N
Physicochemical Characteristics
The low pKa suggests weak acidity, consistent with the absence of ionizable groups under physiological conditions . The chloroacetyl moiety enhances electrophilicity, making it reactive in nucleophilic substitution reactions.
Synthesis and Optimization
General Synthetic Route
The compound is synthesized via N-acylation of (S)-3-methoxy-piperidine with 2-chloroacetyl chloride under controlled conditions :
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Reaction Setup: (S)-3-methoxy-piperidine (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0°C.
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Acyl Chloride Addition: 2-Chloroacetyl chloride (0.5 eq) is added dropwise to minimize exothermic side reactions.
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Workup: The mixture is stirred for 1 h, washed with water and brine, dried over Na₂SO₄, and concentrated in vacuo.
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Yield: >90% purity after purification (e.g., column chromatography) .
Stereochemical Control
The (S)-configuration at C3 is preserved using enantiomerically pure (S)-3-methoxy-piperidine as the starting material. Chiral HPLC or optical rotation analysis confirms enantiopurity.
Biological Activity and Mechanisms
Neurotransmitter Modulation
The methoxy-piperidine scaffold is common in neuroactive compounds. The (S)-configuration may enhance binding to G-protein-coupled receptors (GPCRs), such as serotonin (5-HT₆) or dopamine receptors . Molecular docking studies suggest favorable interactions with hydrophobic pockets in these targets.
Applications in Drug Discovery
Lead Compound for CNS Disorders
Piperidine derivatives are explored for Alzheimer’s disease, depression, and schizophrenia . The chloroacetyl group could serve as a precursor for prodrugs, improving blood-brain barrier penetration .
Antimicrobial Agents
Chlorinated ethanones exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 3.1–25 µg/mL) . The methoxy group may reduce cytotoxicity compared to non-substituted analogs .
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